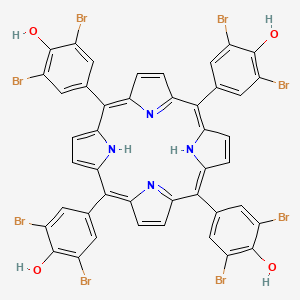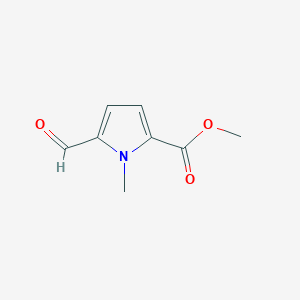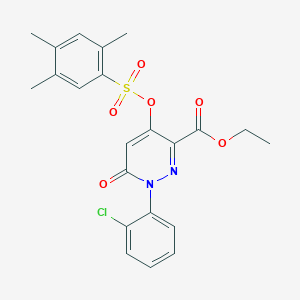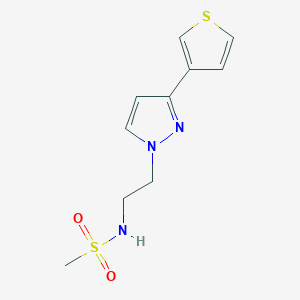
N-cyclopentyl-N-methylcarbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopentyl-N-methylcarbamoyl chloride” is a chemical compound with the CAS Number 1383546-51-7 . It is also known as "Carbamic chloride, N-cyclopentyl-N-methyl-" .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H12ClNO . Unfortunately, the specific molecular structure analysis is not available in the search results.Scientific Research Applications
Synthesis of N-Methoxy-N-methylamides
N-cyclopentyl-N-methylcarbamoyl chloride is utilized in the synthesis of N-methoxy-N-methylamides. A palladium-catalyzed coupling reaction has been developed, which effectively appends a carbonyl equivalent to sp and sp2 carbon atoms, providing a versatile synthetic basis for further chemical manipulation (Murakami et al., 1998).
Chemical Transformations and Stability
The compound plays a role in chemical transformations and exhibits unexpected stability. It is involved in several routes for the preparation of (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides. These compounds are used for the synthesis of stable derivatives and can have applications in protein synthesis and modification reagents (Schrader et al., 2011).
Studies on C-N Bond Rotation
This compound has been studied for its C-N bond rotation and E-Z isomerism properties. These studies provide insights into the molecular behavior of carbamoyl chlorides and are significant for understanding the chemical properties of related compounds (Horwath & Benin, 2008).
Synthesis of N-ethyl-N-methylcarbamoyl Chloride
Research has also been conducted on developing efficient synthesis methods for related compounds like N-ethyl-N-methylcarbamoyl chloride, showcasing the broader utility of N-methylcarbamoyl chlorides in organic synthesis (Yong, 2008).
Development of New Reagents
The compound has potential applications in the development of new reagents for protein synthesis and modification. This application is derived from the stability and reactivity of related carbamoyl chlorides in various chemical transformations (Schrader et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-cyclopentyl-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-9(7(8)10)6-4-2-3-5-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXDLDZKUQQCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1383546-51-7 |
Source


|
| Record name | N-cyclopentyl-N-methylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furan-2-yl-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2465607.png)

![1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2465611.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2465613.png)
![3-[(Propylamino)sulfonyl]benzamide](/img/structure/B2465614.png)
![N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-3-furamide](/img/structure/B2465615.png)
![1-(tert-butyl)-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465618.png)

![N-(3-(methylthio)phenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2465621.png)


